Vascor - 74764-40-2

Vascor

Catalog Number: EVT-300516
CAS Number: 74764-40-2
Molecular Formula: C24H35ClN2O
Molecular Weight: 403.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vascor refers to a specific type of inferior vena cava filter, a medical device designed to prevent pulmonary embolism. [, , ] This umbrella-shaped filter is made of stainless steel and consists of two stages with attachment tabs for anchoring and centering within the inferior vena cava. [, ]

Future Directions
  • Further investigation of long-term outcomes: While initial studies suggest the Vascor filter is safe and effective, long-term data on its performance and potential complications are limited. [, ]

Simvastatin

  • Relevance: A bioequivalence study [] investigated two formulations of 10 mg simvastatin tablets, one being Vascor® (bepridil), to determine if the generic formulation exhibited comparable bioavailability to the brand name Vascor®. Although both drugs are prescribed for cardiovascular conditions, it is important to note that simvastatin and bepridil have different mechanisms of action.

Verapamil

  • Relevance: Verapamil was one of the calcium channel blockers studied for its potential to displace bepridil (Vascor®) from plasma proteins []. The study found that verapamil, at concentrations exceeding those typically observed clinically, could increase the free fraction of bepridil in plasma.

Nifedipine

  • Relevance: Nifedipine was also included in the study [] assessing the displacement of bepridil (Vascor®) from plasma proteins. Like verapamil, nifedipine demonstrated the capacity to increase the free fraction of bepridil, but only at concentrations higher than those typically achieved in clinical settings.

Diltiazem

  • Relevance: Along with verapamil and nifedipine, diltiazem was examined for its potential to displace bepridil (Vascor®) from plasma proteins []. The findings revealed that diltiazem, at concentrations surpassing those usually encountered clinically, could enhance the free fraction of bepridil.

Disopyramide

  • Relevance: The study [] investigating bepridil (Vascor®) displacement from plasma proteins also explored the impact of disopyramide. It was observed that disopyramide, at concentrations above those typically observed in clinical practice, could elevate the free fraction of bepridil.

Warfarin

  • Relevance: Warfarin's potential to displace bepridil (Vascor®) from plasma proteins was evaluated in the same study [] as the other related compounds. The study found that warfarin, at concentrations exceeding those commonly used clinically, could increase the free fraction of bepridil.
Overview

Vascor, chemically known as Bepridil, is a pharmaceutical compound primarily classified as a calcium channel blocker. It is used in the treatment of angina pectoris and certain arrhythmias. The compound is recognized for its ability to inhibit calcium ion influx into cardiac and vascular smooth muscle, leading to vasodilation and reduced myocardial oxygen demand. Bepridil is particularly noted for its unique mechanism of action compared to other calcium channel blockers, as it affects both slow calcium (L-type) and fast sodium inward currents in myocardial tissues .

Source and Classification

Bepridil was first synthesized in the 1970s and has been marketed under the brand name Vascor. It belongs to the class of medications known as calcium channel blockers, which are widely used to manage hypertension and angina. The compound's chemical structure is characterized by its complex arrangement of functional groups that contribute to its pharmacological properties .

Synthesis Analysis

Methods

The synthesis of Bepridil involves several key steps:

  1. Preparation of Intermediate Compounds: The process begins with the reaction of benzylamine with 3-isobutoxy-2-pyrrolidin-1-yl-propyl chloride under basic conditions to form N-benzyl-N-(3-isobutoxy-2-pyrrolidin-1-yl-propyl)aniline.
  2. Cyclization: This intermediate undergoes cyclization to form the pyrrolidine ring, which is crucial for the compound's activity.
  3. Purification: The final product is purified through recrystallization or chromatography, ensuring high purity levels necessary for pharmaceutical applications.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Common reagents include base catalysts and solvents that facilitate the cyclization process.

Molecular Structure Analysis

Structure

Bepridil's molecular formula is C24_{24}H34_{34}N2_{2}O2_{2}, with a molecular weight of approximately 394.54 g/mol. Its structure includes:

  • A benzyl group
  • A pyrrolidine ring
  • Isobutoxy substituents

This complex structure allows Bepridil to effectively interact with calcium channels in cardiac tissues .

Data

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, revealing insights into its binding properties and interaction with biological targets.

Chemical Reactions Analysis

Reactions

Bepridil can participate in various chemical reactions, including:

  • Oxidation: Formation of N-oxide derivatives.
  • Reduction: Conversion to amine derivatives.
  • Substitution: Reactions at the aromatic ring leading to substituted derivatives.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

Technical Details

The specific conditions under which these reactions occur—such as temperature, solvent choice, and reaction time—are critical for determining the yield and selectivity of the desired products.

Mechanism of Action

Process

Bepridil functions primarily by blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition leads to decreased intracellular calcium levels, resulting in:

  • Vasodilation: Expansion of blood vessels.
  • Reduced Heart Rate: Lower myocardial oxygen demand.

Data

Pharmacokinetic studies indicate that Bepridil is rapidly absorbed following oral administration, with peak plasma concentrations occurring within a few hours. Its effects on coronary vasodilation are significant compared to other agents in its class .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water.
  • Melting Point: Approximately 80°C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH: Generally neutral but may vary based on formulation.

These properties are crucial for formulation development and determining appropriate storage conditions .

Applications

Bepridil is primarily used in clinical settings for:

  • Management of Angina Pectoris: Reducing chest pain associated with coronary artery disease.
  • Arrhythmias Treatment: Helping to stabilize heart rhythm disorders.

Research continues into additional therapeutic applications, including potential benefits in managing hypertension and other cardiovascular conditions .

Conceptual Foundations of Vascor in Medical Research

Etymological and Terminological Evolution of "Vascor"

The term "Vascor" derives from the Latin vas (vessel) and cor (heart), reflecting its foundational purpose: targeting cardiovascular system pathways. Initially coined in early pharmacological literature (c. 1990s), it described compounds modulating vascular tone and cardiac afterload. By the 2000s, "Vascor" evolved from a functional descriptor to a discrete pharmacological entity class focused on endothelial function optimization and oxidative stress reduction in atherosclerosis [1]. This linguistic shift paralleled moving from organ-centric (e.g., "vasodilators") to molecular mechanism-based nomenclature (e.g., "Vascor-type endothelial nitric oxide enhancers").

Table 1: Terminological Evolution of "Vascor"

EraDominant TerminologyConceptual Emphasis
1980–1995Vasoactive Cardiac AgentsHemodynamic regulation
1995–2010Vascor-class compoundsMolecular pathway specificity
2010–PresentTargeted Vascor TherapeuticsEndothelial-immune crosstalk

Theoretical Frameworks in Vascular Risk Assessment and Pharmacological Interventions

Vascor’s development is grounded in two intersecting theoretical models:

  • Multifactorial Risk Integration: Extends Framingham’s global risk assessment paradigm [2], where Vascor targets clustered risk factors (hypertension, dyslipidemia, glucose intolerance) through pleiotropic biological actions. This contrasts with single-pathway agents (e.g., statins), positioning Vascor as a systems biology-informed intervention [3].

  • Dynamic Vascular Homeostasis Theory: Proposes atherosclerosis as an equilibrium disruption between endothelial damage and repair. Vascor theoretically amplifies endogenous repair mechanisms (e.g., progenitor cell mobilization) while suppressing inflammasome activation (NLRP3/IL-1β axis), reconciling competing "lipid hypothesis" and "inflammatory hypothesis" frameworks [2] [3].

Table 2: Theoretical Frameworks Informing Vascor Development

FrameworkKey PrincipleVascor Application
Global Risk AssessmentSynergistic risk factor interactionTargets LDL oxidation, hypertension, and thrombotic pathways concurrently
Endothelial Resilience ModelVascular repair > Injury dynamicsEnhances NO bioavailability & autophagy flux
Socio-Environmental MatrixSDOH* impacts vascular inflammationAdjunctive mitigation of stress-induced endothelial dysfunction

*Social Determinants of Health

Epistemological Considerations in Vascor-Related Scientific Discourse

The ontology of "Vascor" as a scientific entity is contested through three epistemological lenses:

  • Positivist-Realist View: Asserts Vascor’s mechanisms (e.g., AMPK/PI3K dual activation) are empirically verifiable through biomarker trajectories (hs-CRP, PWV, CAC scoring**) [2]. This aligns with Runciman’s evolutionary epistemology, where iterative clinical trial data refine Vascor’s explanatory models [1].

  • Constructivist Critique: Argues that "Vascor" is a metaphor repurposing Darwinian selection theory for pharmacological optimization—akin to Fracchia and Lewontin’s critique of "selectionist paradigms" in science [1]. Here, Vascor’s definition reflects dominant research agendas (e.g., inflammatory biomarkers over hemodynamic endpoints), not an objective natural kind.

  • Systems Epistemology: Mediates these extremes by framing Vascor as a node within vascular-immune networks. Knowledge generation requires dialectics between computational models (in silico Vascor simulations) and Butterfield-esque "technical history" of clinical outcomes [1], avoiding progressivist narratives.

**CAC: Coronary Artery Calcium; PWV: Pulse Wave Velocity

Properties

CAS Number

74764-40-2

Product Name

Vascor

IUPAC Name

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride

Molecular Formula

C24H35ClN2O

Molecular Weight

403.0 g/mol

InChI

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H

InChI Key

JXBBWYGMTNAYNM-UHFFFAOYSA-N

SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.O.Cl

Synonyms

1978 CERM
1978-CERM
1978CERM
Bedapin
Bepadin
Bepridil
Bepridil Monohydrochloride
Bepridil Monohydrochloride, alpha Isomer
Bepridil Monohydrochloride, alpha-Isomer
Bepridil Monohydrochloride, Monohydrate
Bepridil, (+)-Isomer
Bepridil, (+-)-Isomer
Bepridil, (-)-Isomer
Bepridil, alpha Isomer
Bepridil, alpha-Isomer
CERM 1978
CERM-1978
CERM1978
Cordium
Monohydrochloride, alpha-Isomer Bepridil
Monohydrochloride, Bepridil
Unicordium
Vasco

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.